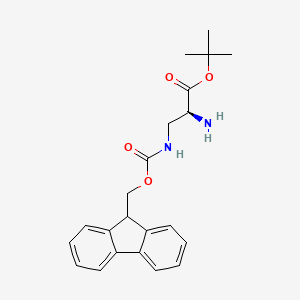amine CAS No. 1603090-14-7](/img/structure/B2592629.png)
[1-(3,5-Dichlorophenyl)propyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)propylamine is a chemical compound with the molecular formula C10H13Cl2N and a molecular weight of 218.13 g/mol It is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further linked to a methylamine group
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)propylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)propylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)propylamine can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)ethylamine: This compound has a similar structure but with an ethyl chain instead of a propyl chain.
1-(3,5-Dichlorophenyl)butylamine: This compound has a butyl chain instead of a propyl chain, leading to different chemical and biological properties.
1-(3,5-Dichlorophenyl)propylamine: This compound has an ethylamine group instead of a methylamine group, which can affect its reactivity and applications.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-3-10(13-2)7-4-8(11)6-9(12)5-7/h4-6,10,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQUGBIOHFRBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2592546.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592551.png)
![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2592553.png)
![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2592554.png)

![7-ETHYL-8-{(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2592557.png)

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2592564.png)
![3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea](/img/structure/B2592566.png)
![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)
